molecular formula C10H11BrFNO3S B1399747 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine CAS No. 1007211-20-2

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine

Cat. No.: B1399747
CAS No.: 1007211-20-2
M. Wt: 324.17 g/mol
InChI Key: QTLNWFHOCXVGJI-UHFFFAOYSA-N
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Description

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C10H11BrFNO3S and a molecular weight of 324.17 g/mol. This compound belongs to a class of sulfonyl-containing compounds and is known for its unique chemical structure, which includes a morpholine ring attached to a sulfonyl group and a bromofluorophenyl group.

Scientific Research Applications

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine typically involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonyl and bromofluorophenyl groups . These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine include other sulfonyl-containing morpholines and bromofluorophenyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, compounds with different substituents on the phenyl ring or variations in the sulfonyl group may exhibit unique properties and uses.

Some similar compounds include:

  • 4-((4-Bromo-3-chlorophenyl)sulfonyl)morpholine
  • 4-((4-Bromo-3-methylphenyl)sulfonyl)morpholine
  • 4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine

Properties

IUPAC Name

4-(4-bromo-3-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLNWFHOCXVGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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